molecular formula C14H23P B1296755 Di-tert-butylphenylphosphine CAS No. 32673-25-9

Di-tert-butylphenylphosphine

Cat. No. B1296755
Key on ui cas rn: 32673-25-9
M. Wt: 222.31 g/mol
InChI Key: XOJNEFQLMRCOMS-UHFFFAOYSA-N
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Patent
US07250535B2

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 40 ml of tetrahydrofuran, 18.1 g (0.1 mol) of di-tert-butylphosphinous chloride and 0.14 g (0.001 mol (corresponding to 1% by mol)) of copper(I) bromide were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 13.5 g (0.12 mol) of chlorobenzene and 3.5 g (0.14 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at a temperature of 35° C. to 40° C. for 3 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 40 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 110° C. to 112° C. under reduced pressure of 5 Torr were collected. As a result, 19.9 g (purity: 99.0%) of the aimed di-tert-butylphenylphosphine was obtained as a viscous oily substance. The yield was 89.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.1 g
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
0.14 g
Type
catalyst
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([P:5](Cl)[C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Mg].S(=O)(=O)(O)O>O1CCCC1.[Cu]Br.C1(C)C=CC=CC=1>[C:1]([P:5]([C:6]([CH3:9])([CH3:8])[CH3:7])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)Cl
Step Four
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)Cl
Name
copper(I) bromide
Quantity
0.14 g
Type
catalyst
Smiles
[Cu]Br
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added over a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with maintaining the temperature at 25° C. to 30° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
liquid separation
WASH
Type
WASH
Details
Then, the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by further distillation
DISTILLATION
Type
DISTILLATION
Details
Then, fractions given by distillation at 110° C. to 112° C. under reduced pressure of 5 Torr
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)P(C1=CC=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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